2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]
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Overview
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] is a complex organic compound that features a biphenyl core with two benzofuran-oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] typically involves multiple steps, including the formation of the benzofuran and oxadiazole rings. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach is the use of microwave-assisted synthesis, which has been shown to be effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of palladium-catalyzed cross-coupling reactions under ambient conditions . These methods are advantageous due to their efficiency and the ability to recycle catalysts, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using sodium borohydride in dioxane.
Substitution: Electrophilic substitution reactions, such as halogenation, can be performed on the benzofuran rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in the presence of hypervalent iodine reagents.
Reduction: Sodium borohydride in dioxane.
Substitution: Halogenation using butyl lithium.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and pharmacological activities .
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in tumor growth, leading to anti-cancer effects . The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: These compounds share a similar benzofuran core and exhibit antimicrobial and antioxidant activities.
1,4-Bis(5-phenyloxazol-2-yl)benzene: Another compound with a similar biphenyl structure, used in different applications.
Uniqueness
What sets 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole] apart is its dual benzofuran-oxadiazole moieties, which confer unique electronic and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
61256-08-4 |
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Molecular Formula |
C32H18N4O4 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-5-[4-[4-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H18N4O4/c1-3-7-25-23(5-1)17-27(37-25)31-35-33-29(39-31)21-13-9-19(10-14-21)20-11-15-22(16-12-20)30-34-36-32(40-30)28-18-24-6-2-4-8-26(24)38-28/h1-18H |
InChI Key |
KGTVWHSWMLVHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NN=C(O6)C7=CC8=CC=CC=C8O7 |
Origin of Product |
United States |
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